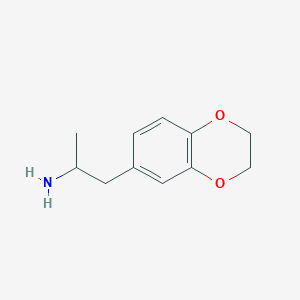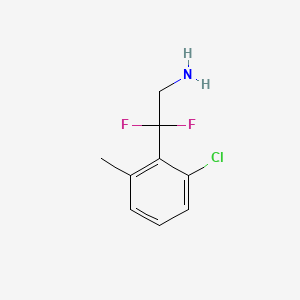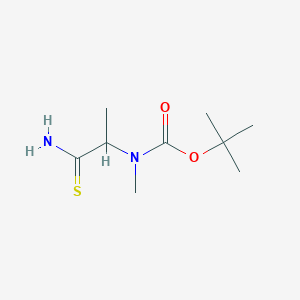
tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H16N2O2S. It is known for its unique structure, which includes a tert-butyl group, a carbamothioyl group, and a methylcarbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable carbamothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamothioyl group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studies of enzyme function and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(1-carbamothioylethyl)carbamate
- tert-Butyl N-(1-carbamothioyl-1-methylethyl)carbamate
Uniqueness
tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and protein modification.
Propiedades
Fórmula molecular |
C9H18N2O2S |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
tert-butyl N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-6(7(10)14)11(5)8(12)13-9(2,3)4/h6H,1-5H3,(H2,10,14) |
Clave InChI |
BVPJTUWKEXTCPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=S)N)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


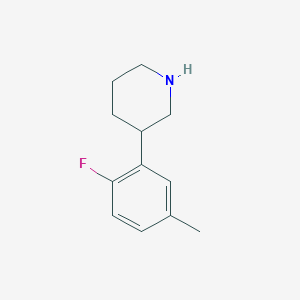
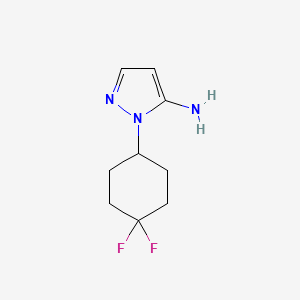
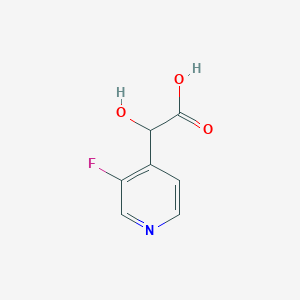
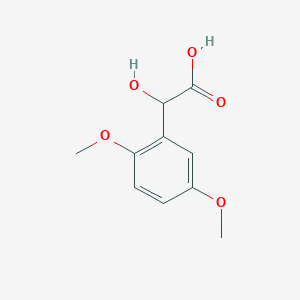
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one](/img/structure/B15310110.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)
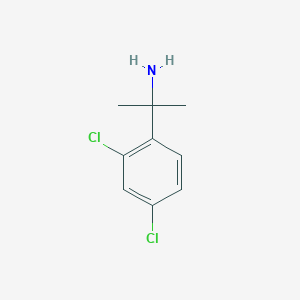
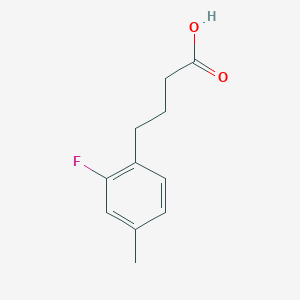
![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)
